
2-(4-Chloroanilino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide is a complex organic compound that features a benzodioxaphosphol ring system with an amine group and a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide typically involves the following steps:
Formation of the Benzodioxaphosphol Ring: The benzodioxaphosphol ring can be synthesized through a cyclization reaction involving a suitable diol and a phosphorus-containing reagent.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Sulfide Group: The sulfide group can be introduced through thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Benzodioxaphosphol-2-amine, N-(4-methylphenyl)-, 2-sulfide
- 1,3,2-Benzodioxaphosphol-2-amine, N-(4-fluorophenyl)-, 2-sulfide
- 1,3,2-Benzodioxaphosphol-2-amine, N-(4-bromophenyl)-, 2-sulfide
Uniqueness
1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
101397-51-7 |
|---|---|
Molecular Formula |
C12H9ClNO2PS |
Molecular Weight |
297.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C12H9ClNO2PS/c13-9-5-7-10(8-6-9)14-17(18)15-11-3-1-2-4-12(11)16-17/h1-8H,(H,14,18) |
InChI Key |
UUVBUYVRGUZLAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OP(=S)(O2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


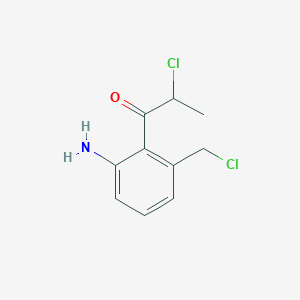

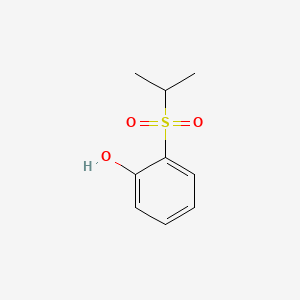
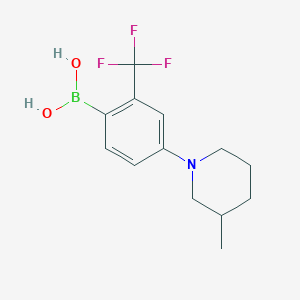
![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)

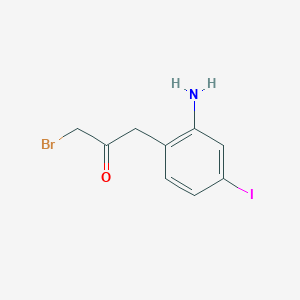
![4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)
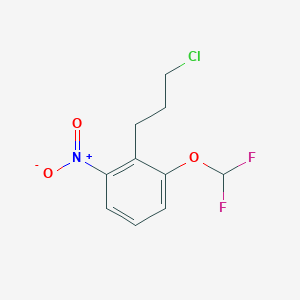
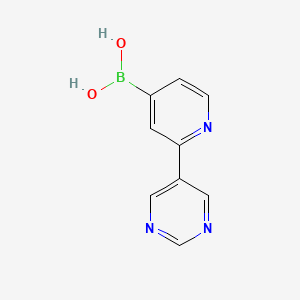
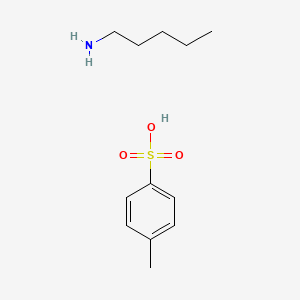
![N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate](/img/structure/B14073464.png)
